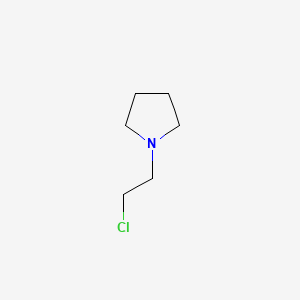

1-(2-Chloroethyl)pyrrolidine

描述

1-(2-Chloroethyl)pyrrolidine is a chemical compound with the molecular formula C6H12ClN. It is a haloalkyl-substituted pyrrolidine, which means it contains a pyrrolidine ring substituted with a chloroethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidine can be synthesized through several methods. One common method involves the reaction of pyrrolidine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

化学反应分析

Types of Reactions: 1-(2-Chloroethyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, removing the chlorine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and various substituted amines.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include ethylpyrrolidine and other reduced derivatives.

科学研究应用

1-(2-Chloroethyl)pyrrolidine hydrochloride is utilized in various research applications, including pharmaceutical synthesis, medicinal chemistry, anticancer agent development, neuropharmacological studies, and chemical biology applications . It is a chlorocycloamine, with a cyclic carbon structure attached to a nitrogen atom, with an alkane branching off and attaching a chlorine atom to the molecule .

Scientific Research Applications

- Synthesis of Pharmaceuticals this compound hydrochloride serves as an intermediate in creating various pharmaceuticals, especially drugs that target neurological disorders .

- Research in Medicinal Chemistry It helps to explore new drug candidates by allowing structural modifications for enhanced efficacy and reduced side effects .

- Development of Anticancer Agents The compound is being researched for its potential in creating new anticancer agents, contributing to cancer treatment innovation .

- Neuropharmacological Studies It is used to examine the effects of compounds on the nervous system, which helps in understanding different neurological conditions .

- Chemical Biology Applications Researchers use it to investigate biological systems and understand how different biological molecules work .

This compound hydrochloride is also used in the chemical synthesis of the oestrogen receptor antagonist Nafoxidine and has demonstrated antioxidant and anti-inflammatory properties .

Synthesis Details

this compound Hydrochloride can be synthesized from N-(2-Hydroxyethyl)pyrrolidine .

- Reaction : 2-pyrrolidin-1-ylethanol is stirred with thionyl chloride .

- Conditions : The mixture is refluxed for 1 hour under a nitrogen atmosphere and then concentrated. The residue is triturated with diethyl ether to yield a solid .

- Yield : The process results in a 46% yield of a cocoa-colored solid .

The synthesis is also applied in creating 6-Iodo-1-(2-pyrrolidin-1-ylethyl)-1H-indazole and 6-iodo-2-(2-pyrrolidin-1-ylethyl)-2H-indazole, where it is reacted with potassium carbonate in DMF, stirred, and then reacted with N-(2-chloroethyl)pyrrolidine hydrochloride .

Safety and Hazards

This compound hydrochloride is classified as dangerous under the 2012 OSHA Hazard Communication Standard and should be handled carefully with proper PPE .

作用机制

The mechanism of action of 1-(2-Chloroethyl)pyrrolidine involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it useful in the development of anticancer drugs.

相似化合物的比较

1-(2-Chloroethyl)pyrrolidine can be compared with other haloalkyl-substituted pyrrolidines, such as:

1-(2-Bromoethyl)pyrrolidine: Similar in structure but contains a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.

1-(2-Iodoethyl)pyrrolidine: Contains an iodine atom, making it even more reactive than the bromo and chloro derivatives.

1-(2-Fluoroethyl)pyrrolidine: Contains a fluorine atom, which is less reactive but more stable compared to other halogens.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

生物活性

1-(2-Chloroethyl)pyrrolidine is a compound notable for its potential biological activities, particularly in the field of medicinal chemistry and cancer treatment. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrrolidine ring substituted with a chloroethyl group. Its structural characteristics contribute to its biological activity, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of pyrrolidine : This involves the reaction of pyrrolidine with chloroethyl derivatives.

- Cyclization reactions : These reactions create the pyrrolidine ring while introducing the chloroethyl substituent.

These synthetic routes allow for the efficient production of the compound and its derivatives for further biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Notably, derivatives of this compound have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- A derivative demonstrated an IC₅₀ value of 2.082 μM against human hepatocellular carcinoma HepG2 cells, indicating potent anti-cancer activity.

- Compounds in this class have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and tumor progression.

While detailed mechanisms are still under investigation, preliminary studies suggest that these compounds may inhibit tubulin polymerization, leading to disrupted cell division in cancer cells. This mechanism is critical for developing effective anticancer therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Chloroethyl)pyrrolidine | Pyrrolidine ring with chloroethyl substituent | Anticancer properties |

| N-Hydroxy succinimide | Contains a succinimide ring | Used in peptide synthesis |

| 3-(Chloroethyl)-pyrrole-2,5-dione | Pyrrole ring instead of pyrrolidine | Potential antibacterial activity |

| 4-(Chloroethyl)-piperidine-2,6-dione | Piperidine ring structure | Neuroactive properties |

This table illustrates how this compound stands out due to its specific anticancer properties compared to other structurally similar compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on HepG2 Cells : This study demonstrated that treatment with this compound derivatives resulted in significant apoptosis and cell cycle arrest, highlighting their potential as anti-cancer agents.

- IDO1 Inhibition Study : Another investigation revealed that certain derivatives could inhibit IDO1 activity, suggesting a dual mechanism involving both direct cytotoxic effects on cancer cells and modulation of immune responses.

属性

IUPAC Name |

1-(2-chloroethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGFLMXDCGQKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043850 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5050-41-9 | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)PYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1Z5283LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2-chloroethyl)pyrrolidine contribute to the broadband emission observed in (2cepyH)PbI3?

A1: In (2cepyH)PbI3, this compound acts as the organic cation, interacting with the inorganic [PbI3]- framework. While the organic component itself doesn't directly contribute to the light emission, its interaction with the inorganic framework is crucial. The this compound influences the crystal packing and creates distortions within the [PbI6] octahedral chains. [] These distortions lead to strong exciton-phonon coupling, resulting in the observed broadband yellow emission attributed to self-trapped excitons. []

Q2: What is the significance of (2cepyH)PbI3 being an indirect bandgap semiconductor?

A2: The indirect bandgap nature of (2cepyH)PbI3, primarily governed by its inorganic [PbI3]- framework, [] has implications for its potential applications. Indirect bandgap materials typically exhibit longer carrier lifetimes compared to direct bandgap materials. While this might be advantageous for applications like solar cells, it could lead to lower radiative recombination rates and potentially impact the efficiency of light-emitting devices. Further research is needed to fully understand and optimize the optoelectronic properties of (2cepyH)PbI3.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。